

Structural Confirmation of Benzamide Derivatives: A Comparative Guide to X-ray Crystallography

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Compound of Interest

Compound Name: 4-Methoxy-3-nitrobenzamide

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In the field of medicinal chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. X-ray crystallography stands as the gold standard for providing precise atomic coordinates, bond lengths, and angles, offering unequivocal structural confirmation. This guide provides a comparative overview of the crystallographic data for 4-Methoxy-3-nitrobenzaldehyde, a closely related analogue to **4-Methoxy-3-nitrobenzamide**, and 4-Nitrobenzamide, supported by detailed experimental protocols.

Performance Comparison: Crystallographic Parameters

The following table summarizes key crystallographic data for 4-Methoxy-3-nitrobenzaldehyde and 4-Nitrobenzamide, offering a quantitative comparison of their crystal structures. While the data for **4-Methoxy-3-nitrobenzamide** is not publicly available, the analysis of these structurally similar compounds provides valuable insights into the expected crystallographic parameters.

Parameter	4-Methoxy-3-nitrobenzaldehyde (Form I)	4-Nitrobenzamide
Chemical Formula	C ₈ H ₇ NO ₄	C ₇ H ₆ N ₂ O ₃
Crystal System	Monoclinic	Monoclinic
Space Group	P2 ₁ /c	P2 ₁ /c
a (Å)	11.234(2)	9.845(2)
b (Å)	7.891(2)	5.123(1)
c (Å)	9.034(2)	14.589(3)
α (°)	90	90
β (°)	104.53(3)	96.03(3)
γ (°)	90	90
Volume (Å ³)	775.1(3)	731.3(3)
Z	4	4
Calculated Density (g/cm ³)	1.558	1.507
R-factor (R ₁)	0.042	0.046
CCDC Number	613490	202356

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of a crystal structure by single-crystal X-ray diffraction involves a systematic workflow, from crystal growth to data analysis.^{[1][2]}

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For small organic molecules like benzamide derivatives, slow evaporation of a saturated solution is a common and effective method.

- Solvent Selection: Choose a solvent or solvent mixture in which the compound has moderate solubility.
- Procedure:
 - Prepare a nearly saturated solution of the purified compound in the chosen solvent.
 - Filter the solution to remove any particulate matter.
 - Loosely cover the container to allow for slow evaporation of the solvent over several days to weeks.
 - Monitor the container periodically for the formation of well-defined single crystals.

Data Collection

Once suitable crystals are obtained, a single crystal is selected and mounted on a goniometer head for data collection using a diffractometer.

- Crystal Mounting: A single, well-formed crystal is carefully mounted on a glass fiber or a loop with a cryo-protectant.
- Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo K α or Cu K α), a goniometer, and a detector (e.g., CCD or CMOS) is used.
- Data Collection Strategy: The crystal is cooled in a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and radiation damage. A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement

The collected diffraction data is processed to determine the crystal's unit cell parameters and space group. The atomic structure is then solved and refined.

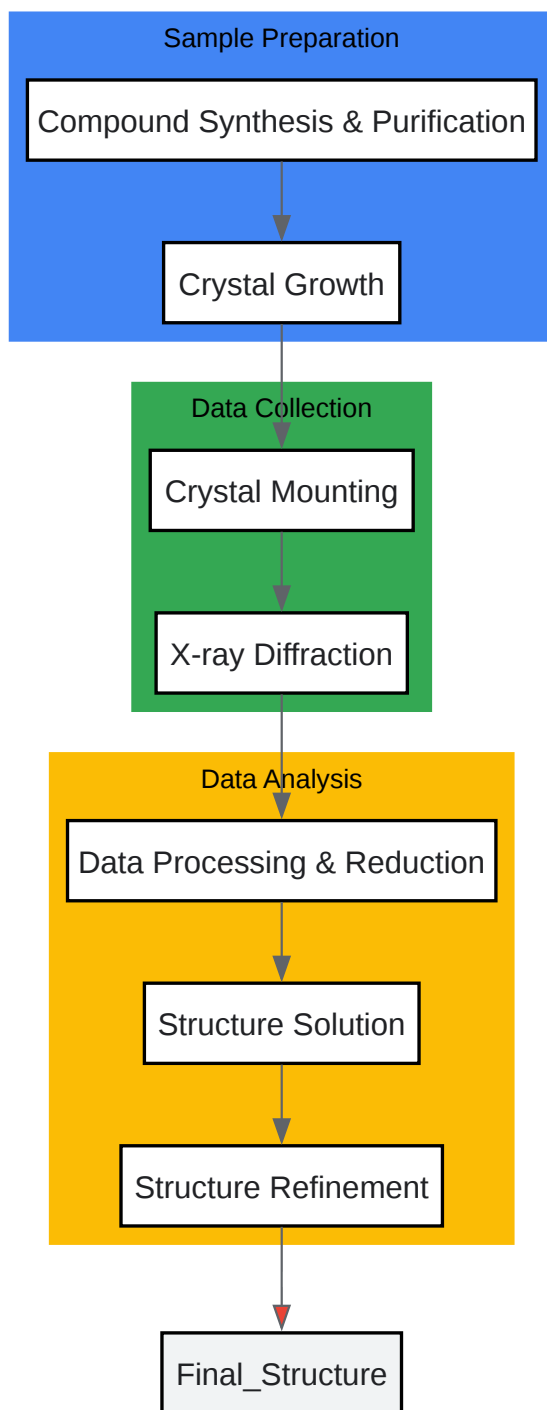
- Data Reduction: The raw diffraction images are integrated to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

- **Structure Solution:** The initial atomic positions are determined using direct methods or Patterson methods.
- **Structure Refinement:** The atomic coordinates and thermal parameters are refined against the experimental data using a least-squares minimization algorithm. The quality of the final structure is assessed by the R-factor, with lower values indicating a better fit between the calculated and observed structure factors.

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the experimental workflow for X-ray crystallography and the logical process of confirming a molecular structure from the resulting data.

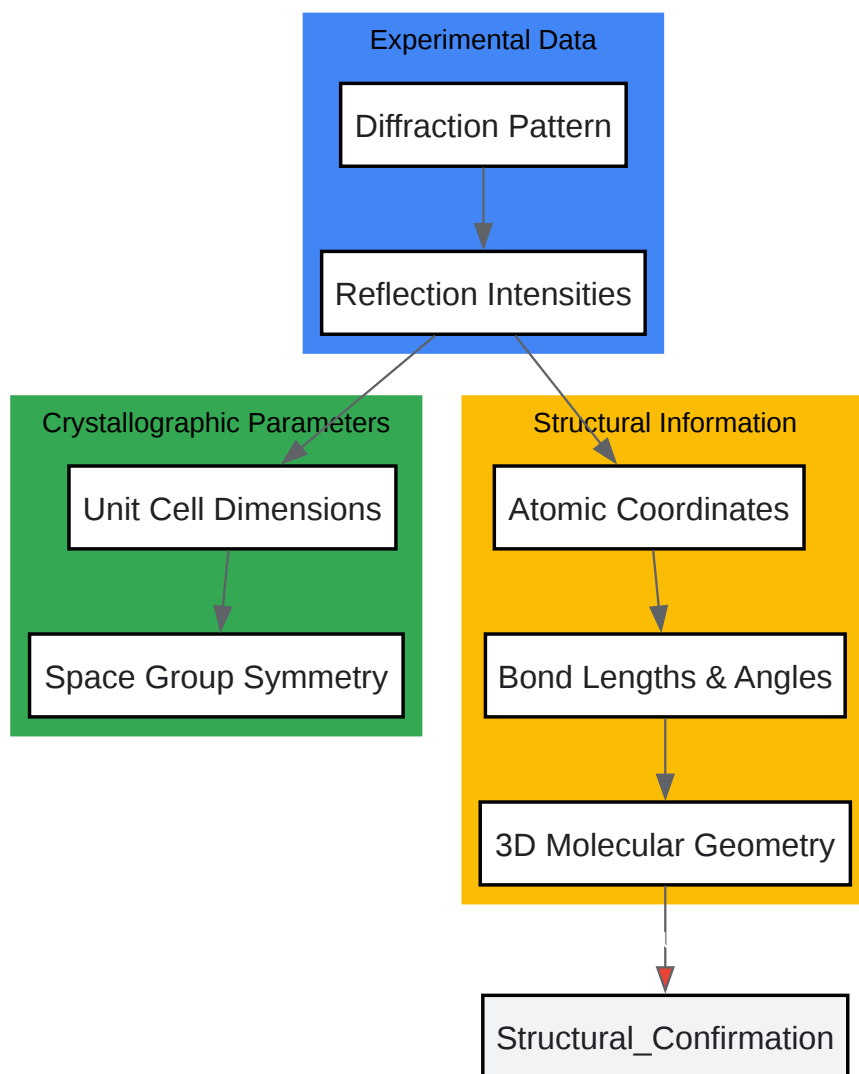
Experimental Workflow of X-ray Crystallography



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Caption: Experimental workflow from compound synthesis to final structure determination.

Logical Flow of Structural Confirmation



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Caption: Logical flow from diffraction data to unequivocal structural confirmation.

Alternative Analytical Techniques

While X-ray crystallography provides the most definitive structural data, other analytical techniques can offer complementary information for the characterization of benzamide derivatives.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are fundamental for elucidating the connectivity of atoms within a molecule.
- Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups.

In conclusion, single-crystal X-ray crystallography is an indispensable tool for the absolute structural confirmation of novel benzamide derivatives. The detailed atomic-level information it provides is crucial for understanding structure-activity relationships and for the rational design of new therapeutic agents.

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